3,4-dimethoxybenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate
Description
The compound 3,4-dimethoxybenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate features a naphthoquinone core (3-chloro-1,4-dioxo-1,4-dihydronaphthalene) linked via a carbamate group to a 3,4-dimethoxybenzyl moiety. This structure combines electron-withdrawing (chloro, dioxo) and electron-donating (methoxy) substituents, which influence its physicochemical and biological properties. Its synthesis likely involves coupling 3-chloro-1,4-dioxo-naphthalene precursors with 3,4-dimethoxybenzyl carbamate under standard amidation or carbamate-forming conditions .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)methyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO6/c1-26-14-8-7-11(9-15(14)27-2)10-28-20(25)22-17-16(21)18(23)12-5-3-4-6-13(12)19(17)24/h3-9H,10H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOVNVWILOEQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)COC(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-dimethoxybenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate typically involves multiple steps. One common synthetic route includes the reaction of 3,4-dimethoxybenzyl chloride with 3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve consistent quality and efficiency .
Chemical Reactions Analysis
3,4-dimethoxybenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Anticancer Properties
Recent studies indicate that derivatives of 3,4-dimethoxybenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate exhibit significant anticancer activity:
- MCF-7 Breast Cancer Cells : One derivative demonstrated an IC value of 8 nM, indicating potent activity against breast cancer cells with minimal cytotoxicity towards non-tumorigenic cells .
Antimicrobial Activity
Research has shown that compounds related to this carbamate possess antimicrobial properties against various bacterial strains. Their mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cancer Therapy : Given its potent activity against cancer cell lines, it may serve as a lead compound for the development of new anticancer agents.
- Antimicrobial Agents : Its efficacy against bacteria suggests possible formulations for treating infections.
- Neurological Disorders : Some studies have indicated that similar compounds may exhibit neuroprotective effects, warranting further investigation into their use in treating neurodegenerative diseases.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,4-dimethoxybenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3,4-dimethoxybenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate with key analogs, highlighting structural variations, molecular properties, and biological activities:
Key Observations:
Structural Variations: Carbamate vs. Sulfonamide/Acetamide: The carbamate group in the target compound may enhance hydrolytic stability compared to acetamides (e.g., ) while offering distinct hydrogen-bonding capabilities versus sulfonamides (e.g., 13l in ).
Biological Activity :
- Proteasome Inhibition : Sulfonamide derivatives (e.g., 13l–13o) in exhibit submicromolar IC₅₀ values, attributed to the sulfonamide’s ability to chelate catalytic threonine residues. The target compound’s carbamate group may offer alternative binding modes.
- Cyclophilin A Targeting : Compound 7 () demonstrates high affinity for Cyclophilin A, suggesting that bulky substituents (e.g., cyclohexyl) enhance hydrophobic interactions. The target’s dimethoxybenzyl group could similarly engage aromatic pockets in enzyme binding sites .
Synthesis and Characterization: The target compound’s synthesis likely parallels methods in , involving nucleophilic substitution of 2,3-dichloronaphthoquinone with 3,4-dimethoxybenzyl carbamate. Characterization would require LCMS, HRMS, and ¹H-NMR to confirm purity and regiochemistry .
Notes
- Data Gaps : Direct biological data for the target compound are absent; inferences are drawn from structural analogs. Further studies on solubility, stability, and enzyme inhibition assays are needed.
- Structural Optimization : Modifying the benzyl group’s substitution pattern (e.g., 3,4-dihydroxy vs. dimethoxy) could balance lipophilicity and hydrogen-bonding capacity for improved efficacy .
Biological Activity
3,4-Dimethoxybenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure combining a dimethoxybenzyl group with a chloro-dioxonaphthalenyl moiety. Its molecular formula is with a CAS number of 477848-94-5. The synthesis typically involves multiple steps, starting from 3,4-dimethoxybenzyl chloride and 3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenylamine in the presence of bases such as triethylamine .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and interfere with cellular processes that are pivotal in disease progression:
- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation.
- Cellular Interference : The compound can disrupt signaling pathways that promote tumor growth and survival .
Anticancer Properties
Research indicates that 3,4-dimethoxybenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 | Induces apoptosis via caspase activation |
| A549 (Lung Cancer) | 15 | Inhibits cell proliferation |
| HeLa (Cervical Cancer) | 10 | Disrupts mitochondrial function |
Antimicrobial Activity
Additionally, the compound has shown antimicrobial activity against several bacterial strains. It functions by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : A study published in the Journal of Medicinal Chemistry demonstrated that treatment with the compound led to a significant reduction in tumor size in MCF-7 xenograft models .
- Antibacterial Study : Another investigation highlighted its effectiveness against multi-drug resistant strains of bacteria, suggesting its potential as a new antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for 3,4-dimethoxybenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate?
Methodological Answer: The synthesis involves multi-step reactions:
Core scaffold preparation : React β-naphthol derivatives with chloro-substituted diketones to form the 3-chloro-1,4-dioxo-1,4-dihydronaphthalene moiety.
Carbamate formation : Use carbodiimide derivatives (e.g., DCC or EDC) or boric acid as coupling agents to introduce the 3,4-dimethoxybenzyl carbamate group.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., methanol/water) to isolate the pure product.
Key factors include stoichiometric control of reagents, inert atmosphere (N₂/Ar), and monitoring via TLC .
Q. How is the structural characterization of this compound performed?
Methodological Answer:
- Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions and carbamate linkage.
- Mass spectrometry : High-resolution MS (ESI or MALDI-TOF) for molecular weight verification.
- X-ray crystallography : Use SHELXL for refinement of crystal structures; address potential twinning or disorder by collecting high-resolution data (e.g., synchrotron sources) and applying restraints during refinement .
Q. What are the stability considerations for this compound under different experimental conditions?
Methodological Answer:
Q. What initial biological screening assays are recommended for this compound?
Methodological Answer:
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Standardize assay conditions : Control pH, serum concentration, and incubation time to minimize variability.
- Validate purity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity before testing.
- Orthogonal assays : Compare results from fluorescence-based, luminescent, and colorimetric methods to rule out assay-specific artifacts .
Q. What strategies improve crystallographic data quality for this compound?
Methodological Answer:
- Crystal growth : Optimize vapor diffusion (e.g., ether into DCM solution) to obtain single crystals.
- Data collection : Use low-temperature (100 K) to reduce thermal motion. For twinned crystals, apply the TWINABS tool in SHELX for data scaling and HKLF 5 format for refinement.
- Validation : Check R-factor convergence and Ramachandran plots post-refinement .
Q. How can reaction yields be optimized during synthesis?
Methodological Answer:
- Catalyst screening : Test alternatives to carbodiimides, such as BOP-Cl or HATU, for carbamate coupling.
- Solvent effects : Compare polar aprotic solvents (DMF vs. THF) to enhance solubility of intermediates.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C) while maintaining yield .
Q. What advanced techniques elucidate the mechanism of biological activity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding interactions with target proteins (e.g., PARP-1 or topoisomerase II).
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- In vivo models : Administer the compound in zebrafish xenografts to evaluate tumor growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
